molecular formula C10H19NO2 B8595232 N-[(1r,4r)-4-(2-hydroxyethyl)cyclohexyl]acetamide

N-[(1r,4r)-4-(2-hydroxyethyl)cyclohexyl]acetamide

Cat. No.: B8595232
M. Wt: 185.26 g/mol
InChI Key: NLHYTMLEYMHRCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1r,4r)-4-(2-hydroxyethyl)cyclohexyl]acetamide is a chemical compound with a unique structure that includes a cyclohexyl ring substituted with a hydroxyethyl group and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1r,4r)-4-(2-hydroxyethyl)cyclohexyl]acetamide typically involves the reaction of trans-4-(2-hydroxyethyl)cyclohexylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

  • Dissolving trans-4-(2-hydroxyethyl)cyclohexylamine in a suitable solvent such as dichloromethane.
  • Adding acetic anhydride dropwise to the solution while maintaining a low temperature (0-5°C).
  • Stirring the reaction mixture for several hours at room temperature.
  • Purifying the product through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[(1r,4r)-4-(2-hydroxyethyl)cyclohexyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The hydroxyethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted cyclohexyl derivatives.

Scientific Research Applications

N-[(1r,4r)-4-(2-hydroxyethyl)cyclohexyl]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(1r,4r)-4-(2-hydroxyethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the acetamide group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-[trans-4-(2-Hydroxyethyl)cyclohexyl]carbamic acid tert-butyl ester: Similar structure but with a carbamic acid ester group.

    trans-4-Hydroxyproline: Contains a hydroxy group on a proline ring, used in collagen synthesis.

Uniqueness

N-[(1r,4r)-4-(2-hydroxyethyl)cyclohexyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

N-[4-(2-hydroxyethyl)cyclohexyl]acetamide

InChI

InChI=1S/C10H19NO2/c1-8(13)11-10-4-2-9(3-5-10)6-7-12/h9-10,12H,2-7H2,1H3,(H,11,13)

InChI Key

NLHYTMLEYMHRCS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CCC(CC1)CCO

Origin of Product

United States

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